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molecular formula C10H14BrNO4S B8498723 3-bromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide

3-bromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide

Cat. No. B8498723
M. Wt: 324.19 g/mol
InChI Key: PRKHJRYDJFHJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865699B2

Procedure details

To a solution of 3-bromobenzene sulfonyl chloride (0.25 mL, 1.73 mmol) in dioxane (2.0 mL) was added dropwise a solution of diethanolamine (0.547 g, 5.20 mmol) in dioxane (1.0 mL) over 1 min. The reaction mixture was stirred at room temperature (20° C.) for 16 h. After this time the mixture was poured onto brine (30 mL) and extracted with ethyl acetate (25 mL). The organic liquor was concentrated in vacuo to afford the title compound, (0.495 g, 88%). No further purification was required.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0.547 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15]>O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]([S:8]([N:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
0.547 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature (20° C.) for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After this time the mixture was poured onto brine (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic liquor was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)N(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.495 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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